4-Tert-butyl-2-(2,5-difluorophenyl)morpholine

描述

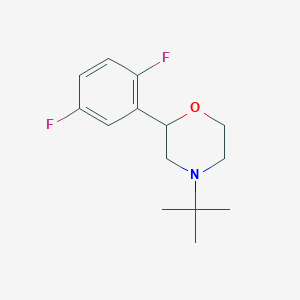

4-Tert-butyl-2-(2,5-difluorophenyl)morpholine is an organic compound with the molecular formula C14H19F2NO It is a morpholine derivative, characterized by the presence of a tert-butyl group and two fluorine atoms on the phenyl ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-(2,5-difluorophenyl)morpholine typically involves the reaction of 2,5-difluoroaniline with tert-butyl isocyanide and morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

化学反应分析

Types of Reactions

4-Tert-butyl-2-(2,5-difluorophenyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

科学研究应用

Chemical Properties and Structure

The molecular formula of 4-Tert-butyl-2-(2,5-difluorophenyl)morpholine is C14H19F2NO, with a molar mass of 255.3 g/mol. The compound features a morpholine ring, which is known for its versatility in organic synthesis and medicinal applications .

Medicinal Chemistry

This compound has been investigated as a potential modulator of ATP-binding cassette (ABC) transporters. These transporters play crucial roles in the pharmacokinetics of various drugs, affecting their absorption and distribution within the body. The compound's ability to influence these transporters could lead to enhanced therapeutic efficacy for conditions such as cystic fibrosis and cancer .

Catalytic Applications

This morpholine derivative has shown promise in catalytic processes, particularly in:

- Oxidation Reactions : It can facilitate the oxidation of alkanes and alcohols under mild conditions, which is advantageous for synthesizing complex organic molecules without harsh reagents .

- Double Bond Cleavage : The compound has been utilized in reactions that involve the cleavage of double bonds, contributing to the development of new synthetic pathways in organic chemistry .

- Transfer Hydrogenation : It serves as a catalyst in transfer hydrogenation reactions, which are essential for producing alcohols from ketones or aldehydes .

Antimicrobial and Anticancer Activities

Research indicates that complexes formed with this compound can exhibit antimicrobial properties and potential anticancer activity. This is attributed to its ability to form stable complexes with transition metals, enhancing their biological activity .

Case Study 1: Modulation of ABC Transporters

In a study focusing on cystic fibrosis treatment, this compound was tested for its ability to modulate the CFTR protein, an ABC transporter. Results showed that the compound improved the function of mutant CFTR channels in vitro, suggesting its potential as a therapeutic agent for cystic fibrosis patients with specific mutations .

Case Study 2: Catalytic Oxidation

A series of experiments demonstrated that this morpholine derivative could effectively catalyze the oxidation of various alcohols to aldehydes and ketones using molecular oxygen as the oxidant. The reactions were conducted under mild conditions (room temperature) and yielded high selectivity and conversion rates .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Modulation of ABC transporters | Enhanced drug absorption |

| Catalytic Reactions | Oxidation of alkanes and alcohols | High selectivity under mild conditions |

| Antimicrobial Activity | Formation of metal complexes for antimicrobial properties | Effective against several pathogens |

| Anticancer Activity | Stabilization of transition metal complexes for enhanced biological activity | Promising results in cell studies |

作用机制

The mechanism of action of 4-Tert-butyl-2-(2,5-difluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the tert-butyl group and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

4-Tert-butyl-2,6-difluorophenylmorpholine: Similar structure but with different fluorine atom positions.

4-Tert-butyl-2,5-dichlorophenylmorpholine: Chlorine atoms instead of fluorine atoms.

4-Tert-butyl-2-(2,5-dimethylphenyl)morpholine: Methyl groups instead of fluorine atoms.

Uniqueness

4-Tert-butyl-2-(2,5-difluorophenyl)morpholine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

生物活性

4-Tert-butyl-2-(2,5-difluorophenyl)morpholine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : this compound

- CAS Number : 119508-55-3

- Molecular Formula : C13H16F2N2O

- Molecular Weight : 250.28 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the modulation of various biochemical pathways. Its structure suggests potential interactions with receptors and enzymes involved in critical physiological processes.

The compound's mechanism of action is primarily associated with its ability to interact with specific molecular targets, including:

- GABA Receptors : Similar compounds have shown anxiolytic effects through modulation of GABAergic activity .

- DPP-IV Inhibition : This class of compounds has been explored for their role in managing type 2 diabetes by inhibiting DPP-IV, a key enzyme in glucose metabolism .

Case Studies and Research Findings

- Anxiolytic Effects : A study involving morpholine derivatives indicated that modifications similar to those in this compound could enhance anxiolytic properties. The derivatives demonstrated significant binding affinity at benzodiazepine sites, suggesting a potential for treating anxiety disorders .

- Antitumor Activity : Research on related morpholine compounds has revealed their effectiveness against various cancer cell lines. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in models of breast cancer and leukemia .

Data Table: Biological Activities and IC50 Values

| Activity Type | Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anxiolytic | This compound | TBD | |

| DPP-IV Inhibition | Similar Morpholine Derivative | <1 | |

| Antitumor (MCF-7) | Related Morpholine Compound | 0.64 |

Discussion

The biological activity of this compound appears promising based on current research. Its potential as an anxiolytic agent and its involvement in metabolic pathways relevant to diabetes management highlight its therapeutic possibilities.

Future Directions

Further studies are warranted to explore:

- In Vivo Efficacy : Testing the compound in animal models to assess therapeutic efficacy and safety.

- Structure-Activity Relationship (SAR) : Investigating how variations in structure influence biological activity could lead to the development of more potent derivatives.

属性

IUPAC Name |

4-tert-butyl-2-(2,5-difluorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F2NO/c1-14(2,3)17-6-7-18-13(9-17)11-8-10(15)4-5-12(11)16/h4-5,8,13H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMBAZNHQAZDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCOC(C1)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601267 | |

| Record name | 4-tert-Butyl-2-(2,5-difluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119508-55-3 | |

| Record name | 4-tert-Butyl-2-(2,5-difluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。